molecular formula C6H13N3S B1371079 3-Amino-1-(1-cyclopropylethyl)thiourea CAS No. 1153251-86-5

3-Amino-1-(1-cyclopropylethyl)thiourea

Cat. No. B1371079
CAS RN: 1153251-86-5
M. Wt: 159.26 g/mol
InChI Key: JWEIWEPRTKHNRW-UHFFFAOYSA-N
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Description

3-Amino-1-(1-cyclopropylethyl)thiourea (ACTU) is a compound that has been studied extensively for its potential use in various scientific and medical applications. It is a cyclic amide derivative of thiourea, which is a common organic compound with a wide range of applications in the pharmaceutical and chemical industries. ACTU has been found to possess a variety of biological and physiological effects, which makes it an attractive candidate for further research and development.

Scientific Research Applications

Chemical Synthesis and Catalysis

Thioureas, including 3-Amino-1-(1-cyclopropylethyl)thiourea, play a crucial role in organic synthesis and catalysis. For instance, thioureas facilitate the [3+2] cycloaddition of donor-acceptor cyclopropanes, leading to the formation of diverse 2-amino-4,5-dihydrothiophenes with high yields. This process, catalyzed by Yb(OTf)3, leverages thiourea's ability to provide a C[double bond, length as m-dash]S double bond, act as an amino source, and function as a decarbalkoxylation reagent through a sequential cycloaddition/deamination/decarboxylation mechanism (Xie et al., 2019). Additionally, thioureas have been shown to enable enantio- and diastereoselective Michael reactions of 1,3-dicarbonyl compounds to nitroolefins, catalyzed by bifunctional thioureas, facilitating the synthesis of compounds like (R)-(-)-baclofen with high enantioselectivity (Okino et al., 2005).

Chiral Discrimination and Sensing

Thiourea derivatives also serve as effective chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids using NMR spectroscopy. A specific thiourea derivative, prepared from 2-[(1R)-1-aminoethyl]phenol, has been demonstrated to distinguish between enantiomeric substrates of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids, showcasing the potential of thiourea-based CSAs in chiral analysis and separation (Recchimurzo et al., 2020).

Heterocyclic Compound Synthesis

Thioureas are instrumental in the synthesis of heterocyclic compounds, as evidenced by a tandem regioselective one-pot synthesis of 3-amino-[1,2,4]-triazoles from 1,3-disubstituted thioureas using molecular iodine. This method highlights the versatility of thioureas in facilitating complex heterocyclic frameworks, which are important in various chemical and pharmaceutical applications (Guin et al., 2012).

Enantioselective Reactions

Thioureas derived from amino alcohols have been found to promote asymmetric Morita-Baylis-Hillman reactions under solvent-free conditions, leading to the synthesis of allylic alcohols with high yields and enantioselectivity. This application underscores the importance of thioureas in asymmetric synthesis, contributing to the development of enantiomerically pure compounds (Lattanzi, 2007).

properties

IUPAC Name

1-amino-3-(1-cyclopropylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEIWEPRTKHNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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